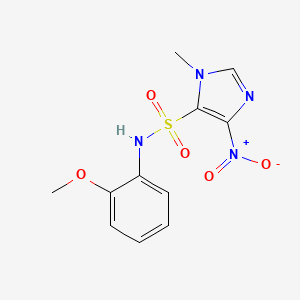![molecular formula C11H14N6O B14006290 2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol CAS No. 3603-53-0](/img/structure/B14006290.png)
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring. This particular compound is characterized by the presence of a phenylethanol group attached to the triazine ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines and alcohols. One common method includes the following steps:
Preparation of Cyanuric Chloride: Cyanuric chloride is prepared by the trimerization of cyanogen chloride.
Nucleophilic Substitution: Cyanuric chloride undergoes sequential nucleophilic substitution with amines and alcohols.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol undergoes various types of chemical reactions, including:
Oxidation: The phenylethanol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The amino groups on the triazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phenylacetaldehyde or phenylacetic acid.
Reduction: Hydrogenated triazine derivatives.
Substitution: Alkylated or acylated triazine derivatives.
Applications De Recherche Scientifique
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may interfere with metabolic pathways, signal transduction, and gene expression, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4,6-Diamino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid
- 1,3,5-Triazine-2,4-diamine, 6-phenyl-
- Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino Compounds
Uniqueness
2-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol is unique due to its specific structural features, such as the phenylethanol group, which imparts distinct chemical reactivity and biological activity compared to other triazine derivatives .
Propriétés
Numéro CAS |
3603-53-0 |
|---|---|
Formule moléculaire |
C11H14N6O |
Poids moléculaire |
246.27 g/mol |
Nom IUPAC |
2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-1-phenylethanol |
InChI |
InChI=1S/C11H14N6O/c12-9-15-10(13)17-11(16-9)14-6-8(18)7-4-2-1-3-5-7/h1-5,8,18H,6H2,(H5,12,13,14,15,16,17) |
Clé InChI |
SDVWNTIZDNDBFD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CNC2=NC(=NC(=N2)N)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-(2,4-Dinitrophenyl)-2-[(4-methylphenyl)(2-phenylcyclopropyl)methylidene]hydrazine](/img/structure/B14006274.png)

